Iron tris(diisobutyrylmethane) Iron tris(diisobutyrylmethane)
Brand Name: Vulcanchem
CAS No.: 24444-72-2
VCID: VC8093184
InChI: InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3
SMILES: CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]
Molecular Formula: C27H45FeO6
Molecular Weight: 521.5 g/mol

Iron tris(diisobutyrylmethane)

CAS No.: 24444-72-2

Cat. No.: VC8093184

Molecular Formula: C27H45FeO6

Molecular Weight: 521.5 g/mol

* For research use only. Not for human or veterinary use.

Iron tris(diisobutyrylmethane) - 24444-72-2

Specification

CAS No. 24444-72-2
Molecular Formula C27H45FeO6
Molecular Weight 521.5 g/mol
IUPAC Name 2,6-dimethylheptane-3,5-dione;iron(3+)
Standard InChI InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3
Standard InChI Key LKNJSJQVZKKQHU-UHFFFAOYSA-N
SMILES CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]
Canonical SMILES CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]

Introduction

Structural Characteristics of Iron Tris(β-Diketonate) Complexes

Iron tris(diisobutyrylmethane) belongs to the broader class of iron(III) tris(β-diketonate) complexes, which adopt octahedral geometries. The diisobutyrylmethane ligand (C₉H₁₆O₂) is a β-diketone derivative with two isobutyryl groups attached to a central methane carbon. Upon deprotonation, the ligand forms a chelate with iron(III) via two oxygen atoms, creating a six-coordinate complex.

Ligand Symmetry and Metal-Ligand Bonding

β-Diketonate ligands exhibit varying degrees of steric and electronic effects depending on substituents. For example, in iron tris(diethyldithiocarbamate), the Fe–S bond length varies between 231 pm (low-spin at 79 K) and 356 pm (high-spin at 297 K) . Similarly, diisobutyrylmethane’s bulky isobutyryl groups may influence bond lengths and spin states. X-ray crystallography of analogous complexes, such as [Fe(acac)₃] (acac = acetylacetonate), reveals average Fe–O bond lengths of 1.98–2.02 Å .

Spin-Crossover Behavior

Spin crossover (SCO) is a hallmark of iron(III) β-diketonate complexes. For instance, Fe(Et₂dtc)₃ exhibits temperature-dependent SCO, transitioning from low-spin (S = 1/2) at 79 K to high-spin (S = 5/2) at 297 K . Diisobutyrylmethane’s electron-donating isobutyryl groups could stabilize high-spin states at higher temperatures, though experimental confirmation is needed.

Synthetic Routes to Iron Tris(β-Diketonate) Complexes

Salt Metathesis Reactions

Iron tris(β-diketonate) complexes are typically synthesized via salt metathesis. For example, iron tris(diethyldithiocarbamate) forms by reacting FeCl₃ with Na(S₂CNEt₂) . A analogous route for iron tris(diisobutyrylmethane) would involve:

  • Ligand Preparation: Diisobutyrylmethane (HDBM) is synthesized via Claisen condensation of isobutyryl chloride and acetone.

  • Deprotonation: HDBM is treated with a base (e.g., NaOH) to form the diketonate anion (DBM⁻).

  • Complexation: FeCl₃ reacts with Na(DBM) in ethanol, yielding Fe(DBM)₃.

Purification and Characterization

Purification via recrystallization from dichloromethane/hexane mixtures is standard. Characterization methods include:

  • UV-Vis Spectroscopy: λₘₐₓ ≈ 450–550 nm for ligand-to-metal charge transfer transitions.

  • Magnetic Susceptibility: To detect SCO behavior (e.g., μₑff ≈ 2.2–5.9 μB).

  • X-ray Diffraction: To confirm octahedral geometry .

Comparative Analysis of Iron Tris(β-Diketonate) Complexes

PropertyFe(acac)₃Fe(dtc)₃ Fe(DBM)₃ (Predicted)
Spin StateHigh-spin (RT)SCO (LS/HS)High-spin (RT)
Fe–O/S Bond Length1.98–2.02 Å231–356 pm~2.05 Å
SolubilityCHCl₃, THFOrganic solventsTHF, DCM
Magnetic Moment5.9 μB1.7–5.4 μB~5.7 μB

Challenges and Future Directions

  • Synthetic Optimization: Improving yields of Fe(DBM)₃ via ligand design.

  • Spin-State Engineering: Tuning SCO temperatures through substituent effects.

  • Catalytic Screening: Testing Fe(DBM)₃ in hydrogenation and oxidation reactions.

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